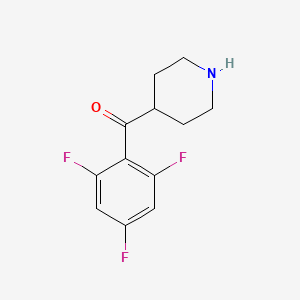

4-(2,4,6-Trifluorobenzoyl)piperidine

Description

4-(2,4,6-Trifluorobenzoyl)piperidine is a fluorinated organic compound featuring a piperidine ring linked to a 2,4,6-trifluorobenzoyl group. The trifluorobenzoyl moiety confers strong electron-withdrawing properties, modulating the piperidine ring’s basicity and enhancing the compound’s metabolic stability. This structural motif is prevalent in pharmaceuticals and agrochemicals due to fluorine’s ability to improve bioavailability and binding affinity.

Properties

Molecular Formula |

C12H12F3NO |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

piperidin-4-yl-(2,4,6-trifluorophenyl)methanone |

InChI |

InChI=1S/C12H12F3NO/c13-8-5-9(14)11(10(15)6-8)12(17)7-1-3-16-4-2-7/h5-7,16H,1-4H2 |

InChI Key |

NZQPMYHNANODHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(C=C(C=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,6-Trifluorobenzoyl)piperidine typically involves the reaction of piperidine with 2,4,6-trifluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: For large-scale production, the synthesis process is optimized to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using methods such as recrystallization or column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4,6-Trifluorobenzoyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluorobenzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,4,6-Trifluorobenzoyl)piperidine is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trifluorobenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzoyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogs

Lasmiditan (2,4,6-Trifluoro-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide)

- Molecular Formula : C₁₉H₁₈F₃N₃O₂

- Key Features :

- Shares the 2,4,6-trifluorobenzoyl group linked to a piperidine ring.

- Additional pyridinylamide substituent and a methyl group on the piperidine nitrogen.

- Functional Impact: The pyridine ring enhances serotonin (5-HT₁F) receptor selectivity, making lasmiditan a potent migraine therapeutic.

2,6-Dichloro-4-(trifluoromethyl)pyridine (BP 7160)

- Molecular Formula : C₆H₂Cl₂F₃N

- Key Features :

- Trifluoromethyl group at the 4-position and chlorine at 2,6-positions on a pyridine ring.

- Functional Impact :

2,4,6-Trifluorobenzoyl Chloride

- CAS : 79538-29-7

- Key Features :

- Acyl chloride precursor for synthesizing 4-(2,4,6-trifluorobenzoyl)piperidine.

- Functional Impact: Higher reactivity compared to non-fluorinated benzoyl chlorides due to electron-withdrawing fluorine atoms, enabling efficient amidation or esterification. Stability challenges (e.g., moisture sensitivity) necessitate controlled synthesis conditions .

Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 251.2 | 2.1 | ~5 (DMSO) | 120–125 (est.) |

| Lasmiditan | 377.4 | 3.8 | 0.3 (Water) | 150–152 |

| 2,6-Dichloro-4-(trifluoromethyl)pyridine | 214.0 | 2.9 | Insoluble | 45–48 |

| 2,4,6-Trifluorobenzoyl Chloride | 196.5 | 1.5 | Reacts with H₂O | -10 (Liquid) |

- Key Observations: Fluorine substitution reduces basicity of the piperidine nitrogen in this compound (pKa ~7.5 vs. ~10.5 for non-fluorinated analogs). Lasmiditan’s higher molecular weight and LogP reflect its increased hydrophobicity, aligning with CNS drug design principles .

Stability and Polymorphism

- Halogen Bonding : The 2,4,6-trifluorobenzoyl group in this compound may adopt polymorphic crystal structures, as seen in 1,3,5-trifluoro-2,4,6-triiodobenzene (). Fluorine’s small size and high electronegativity favor dense packing, enhancing thermal stability .

- Comparative Reactivity : The acyl chloride precursor () is more reactive than 2,4-dichlorobenzoyl chloride, enabling faster amide bond formation but requiring anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.